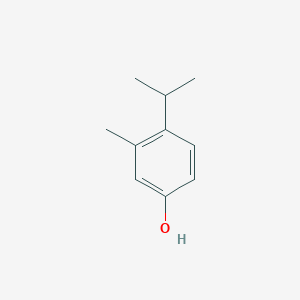

4-Isopropil-3-metilfenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

o-Cymen-5-ol has a wide range of applications in scientific research:

Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.

Biology: Employed in studies related to antimicrobial activity and its effects on various microorganisms.

Medicine: Investigated for its potential use in oral health care products due to its antimicrobial properties.

Mecanismo De Acción

Target of Action

4-Isopropyl-3-methylphenol (IPMP) is known to have a broad spectrum of antimicrobial activity, acting uniformly on various bacterial, yeast, mold, and some viral species . It has been shown to have strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .

Mode of Action

It is known to suppress oxidation and prevent degradation of co-existing materials . This property, along with its bactericidal activity, is advantageous for preservation of the quality of preparations including cosmetics in which large amounts of materials that are likely to degrade by oxidation such as oils and fats, perfumes, vitamins, and hormones are contained .

Biochemical Pathways

For instance, it has been shown to inhibit the growth or biofilm formation of Candida species, Aggregatibacter actinomycetemcomitans, Staphylococcus aureus, and Pseudomonas aeruginosa .

Pharmacokinetics

It is known that ipmp is highly stable and retains its properties over an extended period of time .

Result of Action

The primary result of IPMP’s action is its antimicrobial effect. It has been shown to have strong biofilm formation inhibitory activity, as well as antifungal and antimicrobial effects against Candida fungi and multiple intraoral pathogenic microorganisms . This makes it a promising treatment option for oral infections .

Action Environment

The efficacy and stability of IPMP can be influenced by environmental factors. For instance, it is known to absorb ultraviolet rays between wavelengths of 250-300 nm (peak absorption wavelength 279 nm) and shows antioxidant action . It should be noted that ipmp is classified as combustible and should be stored properly to prevent ignition . It should also be avoided in contact with strong oxidizing agents i.e. nitrates, oxidizing acids, chlorine bleaches, pool chlorine etc. as ignition may result .

Análisis Bioquímico

Biochemical Properties

4-Isopropyl-3-methylphenol plays a crucial role in biochemical reactions. It exhibits strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton . It also shows actions on the influenza virus

Cellular Effects

The effects of 4-Isopropyl-3-methylphenol on various types of cells and cellular processes are significant. It has been shown to inhibit biofilm formation and exhibit antifungal and antibacterial effects against Candida fungi and multiple intraoral pathogenic microorganisms . It influences cell function by uniformly acting on various bacterial, yeast, mold, and some viral species .

Molecular Mechanism

At the molecular level, 4-Isopropyl-3-methylphenol exerts its effects through various mechanisms. It suppresses oxidation and prevents the degradation of co-existing materials

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isopropyl-3-methylphenol change over time. It is highly stable and retains its properties over an extended period

Métodos De Preparación

Synthetic Routes and Reaction Conditions: o-Cymen-5-ol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, o-Cymen-5-ol is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and advanced purification techniques such as chromatography to ensure high-quality production .

Types of Reactions:

Oxidation: o-Cymen-5-ol can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction of o-Cymen-5-ol can lead to the formation of various reduced phenolic compounds.

Substitution: o-Cymen-5-ol can participate in electrophilic aromatic substitution reactions, where the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent oxidation.

Substitution: Halogens, sulfonating agents; reactions are often conducted under acidic or basic conditions depending on the desired substitution.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced phenolic compounds.

Substitution: Various substituted phenolic compounds depending on the reagents used.

Comparación Con Compuestos Similares

Carvacrol: Exhibits potent antimicrobial activity, often used in food preservation and as a flavoring agent.

Chlorothymol: Used as an antiseptic and disinfectant, particularly in dental care products.

Uniqueness of o-Cymen-5-ol: o-Cymen-5-ol is unique due to its balanced antimicrobial activity and low toxicity profile, making it suitable for use in a wide range of cosmetic and personal care products .

Actividad Biológica

4-Isopropyl-3-methylphenol (IPMP), also known as p-thymol, is a phenolic compound that exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various microorganisms, and potential therapeutic uses.

4-Isopropyl-3-methylphenol is synthesized through the isopropylation of m-cresol using various catalysts such as calcium oxide and metal sulfates. The synthesis process allows for the selective production of IPMP with minimal odor and color, making it suitable for use in pharmaceuticals and cosmetics .

Antimicrobial Activity

Efficacy Against Microorganisms

IPMP has demonstrated strong antibacterial and antifungal properties. Research indicates that it effectively inhibits biofilm formation and microbial growth. For instance, studies have shown that IPMP can significantly reduce the formation of germ tubes in Candida albicans, a common fungal pathogen, even at low concentrations (0.05 g/mL)【7】.

In a comparative study, IPMP exhibited greater efficacy than traditional acaricides like benzyl benzoate against house dust mites (Dermatophagoides farinae and D. pteronyssinus), showcasing its potential as an alternative pest control agent【1】.

Mechanism of Action

The antimicrobial action of IPMP is attributed to its ability to disrupt cellular redox homeostasis in microorganisms. This disruption leads to oxidative stress, which is particularly detrimental to fungi lacking robust antioxidant systems【1】【4】. Moreover, IPMP functions as a radical scavenger, contributing to its anti-inflammatory effects【5】.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of IPMP in treating conditions such as gingivitis and periodontitis. Its incorporation into oral care products has shown promise in alleviating inflammation of the oral mucosa【5】【6】. The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and promote healing processes in damaged tissues【4】.

Case Studies

- Oral Care Applications : A clinical study involving an oral care gel containing IPMP demonstrated significant reductions in biofilm formation associated with periodontal disease. The gel not only inhibited microbial growth but also reduced inflammation markers in patients【7】.

- Acaricidal Efficacy : In laboratory settings, IPMP was tested against dust mites, showing superior efficacy compared to conventional treatments. The direct-contact toxicity bioassay revealed that lower concentrations of IPMP were effective in causing mortality in mite populations【1】【2】.

Comparative Efficacy Table

| Compound | Target Organism | Concentration (μg/cm²) | Efficacy |

|---|---|---|---|

| 4-Isopropyl-3-methylphenol | D. farinae | 0.78 | Higher than benzyl benzoate |

| Benzyl Benzoate | D. farinae | 10.78 | Lower than IPMP |

| IPMP | C. albicans | 0.05 | Strong biofilm inhibition |

Propiedades

IUPAC Name |

3-methyl-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALWSVNUBBQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186026 | |

| Record name | o-Cymen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-02-2 | |

| Record name | 3-Methyl-4-isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cymen-5y-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Cymen-5-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Isopropyl-3-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Cymen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CYMEN-5-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41B6Q1I9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.